Cytidine 5'-triphosphate, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-triphosphate, disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and nucleic acid metabolism . This compound is essential for the synthesis of RNA and plays a crucial role in cellular energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .
Industrial Production Methods
Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-triphosphate, disodium salt undergoes various biochemical reactions, including:
Phosphorylation: It acts as a substrate for enzymes like CMP kinase and nucleoside diphosphate kinase.
Glycosylation: It participates in protein glycosylation processes.
Biosynthesis: It is involved in the biosynthesis of phospholipids and nucleic acids
Common Reagents and Conditions
Common reagents used in reactions involving cytidine 5’-triphosphate, disodium salt include:
Enzymes: CMP kinase, nucleoside diphosphate kinase, and CTP:phosphocholine cytidylyltransferase.
Substrates: CMP, phosphocholine, and N-acylneuraminate.
Major Products Formed
Major products formed from reactions involving cytidine 5’-triphosphate, disodium salt include:
CDP-choline: Formed during the synthesis of phosphatidylcholine.
CMP-N-acylneuraminic acid: Formed during sialylation reactions.
Scientific Research Applications
Cytidine 5’-triphosphate, disodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in various enzymatic reactions and as a coenzyme in biochemical processes.
Biology: Plays a crucial role in RNA synthesis and cellular energy transfer.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Used in the production of pharmaceuticals, food additives, and flavoring agents.
Mechanism of Action
Cytidine 5’-triphosphate, disodium salt exerts its effects by acting as a high-energy molecule similar to adenosine triphosphate. It serves as a coenzyme in various biochemical processes, including glycerophospholipid biosynthesis and protein glycosylation . It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Uridine triphosphate (UTP)
Uniqueness
Cytidine 5’-triphosphate, disodium salt is unique in its specific role in the synthesis of RNA and its involvement in the biosynthesis of phospholipids and nucleic acids. Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate plays a more specialized role in cellular processes .
Properties
Molecular Formula |
C9H14N3Na2O14P3 |
---|---|
Molecular Weight |
527.12 g/mol |
IUPAC Name |
disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.